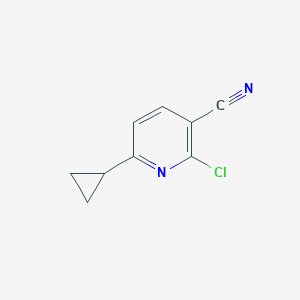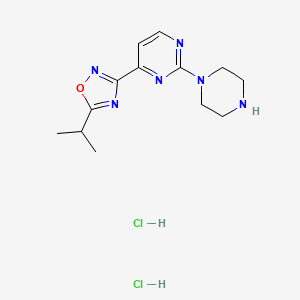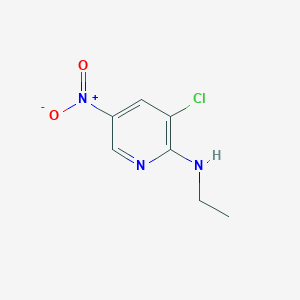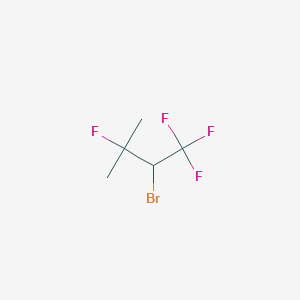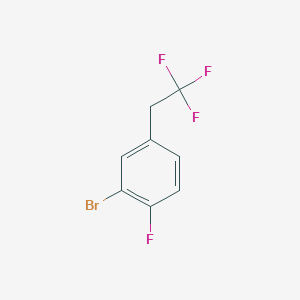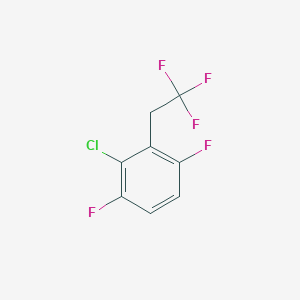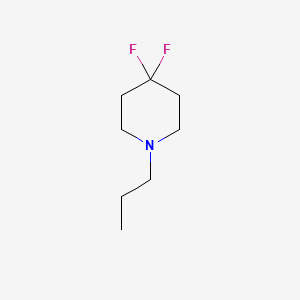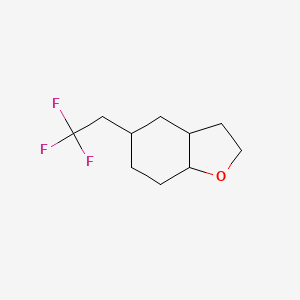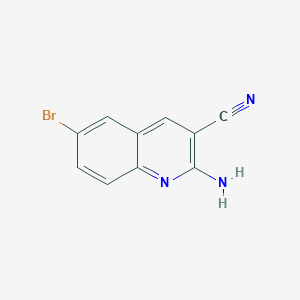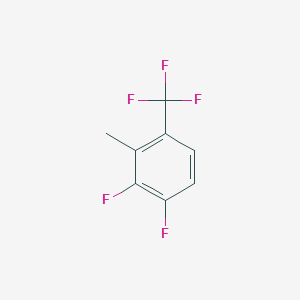
3,4-Difluoro-2-methylbenzotrifluoride
描述
3,4-Difluoro-2-methylbenzotrifluoride: is an organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol It is a fluorinated aromatic compound, characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methylbenzotrifluoride typically involves the fluorination of 2-methylbenzotrifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by fluorination and purification steps to obtain the final product with high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 3,4-Difluoro-2-methylbenzotrifluoride can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
科学研究应用
Chemistry: 3,4-Difluoro-2-methylbenzotrifluoride is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, polymers, and electronic materials .
作用机制
The mechanism of action of 3,4-Difluoro-2-methylbenzotrifluoride in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
- 2,6-Difluoro-3-methylbenzotrifluoride
- 2-Bromo-3-methylbenzotrifluoride
- 2-Bromo-4-methylbenzotrifluoride
Comparison: Compared to its analogs, 3,4-Difluoro-2-methylbenzotrifluoride exhibits unique reactivity due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This positioning can influence the compound’s electronic properties and steric effects, making it distinct in its chemical behavior and applications .
属性
IUPAC Name |
1,2-difluoro-3-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYOJMACVRFOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)


